molecular formula C17H17Cl2FN2O2 B2453913 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride CAS No. 2445794-06-7

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

Cat. No. B2453913
CAS RN: 2445794-06-7
M. Wt: 371.23
InChI Key: OOBYBZMUGDJAGF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains an aminomethyl group, a fluorophenyl group, a benzofuran group, and a carboxamide group . These functional groups could potentially give this compound a variety of chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzofuran ring, a fused aromatic system, could impart significant stability to the molecule. The electronegative fluorine atom on the phenyl ring could create a polar region in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aminomethyl group could act as a nucleophile in reactions, while the carboxamide could participate in condensation reactions . The aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carboxamide could make it somewhat soluble in water . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Synthesis and Characterization

The compound has been a subject of various synthesis and characterization studies. For example, McLaughlin et al. (2016) explored the synthesis and characterization of a related research chemical, highlighting the importance of accurate identification and characterization in scientific research (McLaughlin et al., 2016). Similarly, Thirunarayanan & Sekar (2013) focused on the solvent-free synthesis and spectral linearity of related carboxamide derivatives, demonstrating the significance of spectral data in understanding chemical properties (Thirunarayanan & Sekar, 2013).

Pharmacological Potential

Exploration into the pharmacological potential of similar compounds has been a focus area. Schroeder et al. (2009) discovered N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective Met kinase inhibitor, highlighting the compound's potential in cancer treatment (Schroeder et al., 2009).

Molecular Imaging Applications

The compound's derivatives have been evaluated for their potential in molecular imaging. Matarrese et al. (2001) investigated N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualizing peripheral benzodiazepine receptors, demonstrating the compound's utility in positron emission tomography (PET) imaging (Matarrese et al., 2001).

Cytotoxic and Antioxidant Evaluation

Studies on the cytotoxic and antioxidant properties of related compounds have been conducted. IOSR Journals et al. (2015) synthesized new heterocyclic moieties and screened them for cytotoxic and antioxidant activities, illustrating the compound's potential in developing new therapeutic agents (IOSR Journals et al., 2015).

Crystal Structure Analysis

The crystal structure analysis of similar compounds has been essential in understanding their chemical properties. Choi et al. (2009) performed a crystal structure analysis of a related benzofuran compound, providing insights into its molecular configuration (Choi et al., 2009).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The presence of the amine and carboxamide groups could allow for hydrogen bonding with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling guidelines would typically be provided in a Material Safety Data Sheet (MSDS). It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. It could potentially be explored for use in pharmaceuticals, materials science, or other fields. Further studies would be needed to fully understand its potential .

properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2.ClH/c18-13-3-4-15-12(6-13)7-16(23-15)17(22)21-9-11-2-1-10(8-20)5-14(11)19;/h1-6,16H,7-9,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBYBZMUGDJAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-chloro-2,3-dihydro-1-benzofuran-2-carboxamide;hydrochloride

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